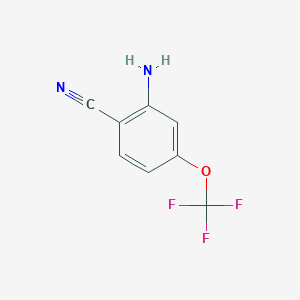

2-Amino-4-(trifluoromethoxy)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-2-1-5(4-12)7(13)3-6/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMPXTDNCULSNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound that serves as a key building block in the synthesis of various bioactive molecules. Its unique structural features, particularly the presence of the trifluoromethoxy group, make it a valuable intermediate in the pharmaceutical and agrochemical industries. The trifluoromethoxy group is known to enhance the metabolic stability and lipophilicity of molecules, properties that are highly desirable in the development of new drugs and agrochemicals.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1260847-67-3 | [1][2] |

| Molecular Formula | C₈H₅F₃N₂O | [1] |

| Molecular Weight | 202.13 g/mol | [1] |

| Boiling Point | 285.9 °C at 760 mmHg | [2] |

| Refractive Index | 1.498 | [2] |

| Appearance | Off-white to slight yellow solid | [2] |

| Purity | ≥ 98% | [2] |

Synthesis and Reactivity

References

An In-depth Technical Guide to the Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 2-Amino-4-(trifluoromethoxy)benzonitrile, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] Due to the limited availability of direct literature for this specific compound, this guide outlines a plausible and scientifically sound synthetic strategy based on established chemical transformations. The methodologies, expected outcomes, and potential applications are detailed to support research and development activities.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available 4-(trifluoromethoxy)aniline. The proposed pathway involves the introduction of a bromine atom ortho to the amino group, followed by a Sandmeyer reaction to convert the amino group into a nitrile, and finally, a nucleophilic substitution of the bromine with an amino group. An alternative and more direct route involves the amination of a commercially available brominated precursor.

A plausible and efficient synthetic route commences with the commercially available precursor, 2-Bromo-4-(trifluoromethoxy)benzonitrile.[2][3] The key transformation is the amination of this aryl bromide. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, are well-suited for this purpose, offering high yields and good functional group tolerance.[4][5][6][7]

Figure 1: Proposed Buchwald-Hartwig amination for the synthesis of the target compound.

Experimental Protocols

The following is a detailed, adapted experimental protocol for the key amination step. This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides with ammonia equivalents.[4][5][7]

Synthesis of this compound via Buchwald-Hartwig Amination

-

Materials:

-

2-Bromo-4-(trifluoromethoxy)benzonitrile

-

Benzophenone imine (ammonia equivalent)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (ligand)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To an oven-dried Schlenk tube, add 2-Bromo-4-(trifluoromethoxy)benzonitrile (1.0 eq), benzophenone imine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and treat with 2M HCl to hydrolyze the imine. Stir for 1 hour.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

-

Quantitative Data

The following table summarizes the expected quantitative data for the proposed synthesis of this compound. These values are based on typical yields and purities reported for analogous Buchwald-Hartwig amination reactions of aryl bromides.[4][5][7]

| Parameter | Expected Value | Reference |

| Yield | 70-90% | [4][5][7] |

| Purity (post-chromatography) | >98% | [4][5][7] |

| Reaction Time | 12-24 hours | [4][5][7] |

| Reaction Temperature | 100 °C | [4][5][7] |

Application in Drug Discovery Workflow

This compound is a valuable building block in drug discovery due to the desirable properties imparted by the trifluoromethoxy group, such as enhanced metabolic stability and lipophilicity.[1] The following diagram illustrates a general workflow where this compound could be utilized.

Figure 2: General workflow for the use of the title compound in drug discovery.

Conclusion

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Bromo-4-(Trifluoromethoxy)benzonitrile CAS#: 1214334-83-4 [m.chemicalbook.com]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Technical Guide: 2-Amino-4-(trifluoromethoxy)benzonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-(trifluoromethoxy)benzonitrile, a fluorinated organic compound of interest in the pharmaceutical and agrochemical sectors. Given the limited publicly available data on this specific molecule, this guide also includes comparative information on the closely related and more extensively studied isomers, 2-Amino-4-(trifluoromethyl)benzonitrile and 4-Amino-2-(trifluoromethyl)benzonitrile. This comparative approach offers valuable context for researchers engaged in the synthesis and application of fluorinated benzonitrile derivatives.

Introduction to Fluorinated Benzonitriles

Fluorinated organic molecules play a crucial role in modern drug discovery and materials science. The incorporation of fluorine-containing functional groups, such as trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3), can significantly alter the physicochemical properties of a parent molecule. These changes can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Benzonitrile derivatives, in particular, are key structural motifs in a wide range of biologically active compounds.

Physicochemical Properties

The properties of this compound are presented below, alongside those of its trifluoromethyl analogs for comparison. The trifluoromethoxy group is generally considered more lipophilic than the trifluoromethyl group, a factor that can influence a compound's pharmacokinetic profile.[1][2]

| Property | This compound | 2-Amino-4-(trifluoromethyl)benzonitrile | 4-Amino-2-(trifluoromethyl)benzonitrile |

| CAS Number | 1260847-67-3[3] | 1483-54-1[4] | 654-70-6[5] |

| IUPAC Name | This compound | 2-amino-4-(trifluoromethyl)benzonitrile[4] | 4-amino-2-(trifluoromethyl)benzonitrile[6] |

| Molecular Formula | C₈H₅F₃N₂O[3] | C₈H₅F₃N₂[4] | C₈H₅F₃N₂[6] |

| Molecular Weight | 202.13 g/mol [3] | 186.13 g/mol [4] | 186.13 g/mol [5] |

| Melting Point | Not available | Not available | 141-145 °C[5] |

| Appearance | Not available | Not available | White to cream to brown powder or solid[6] |

Synthesis and Experimental Protocols

Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile via a Three-Step Process[7][8]

This patented method starts from m-trifluoromethyl fluorobenzene and proceeds through bromination, cyano replacement, and ammonolysis.[7][8]

Step 1: Positional Bromination

-

Reactants : m-trifluoromethylfluorobenzene, glacial acetic acid, concentrated sulfuric acid, dibromohydantoin.

-

Procedure : m-trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid are mixed in a reactor and heated to reflux. Dibromohydantoin is added in portions, and the reaction proceeds for 5 to 7 hours. The mixture is then cooled and washed with an ice-water solution to yield 4-fluoro-2-trifluoromethyl bromobenzene.[7]

-

Stoichiometry : The molar ratio of dibromohydantoin to m-trifluoromethyl fluorobenzene is 0.6:1.[8]

Step 2: Cyano Group Replacement

-

Reactants : 4-fluoro-2-trifluoromethyl bromobenzene, quinoline, cuprous cyanide.

-

Procedure : Quinoline and cuprous cyanide are heated to reflux with stirring. The 4-fluoro-2-trifluoromethyl bromobenzene from Step 1 is added dropwise. The reaction continues under reflux for 22 hours. The product, 4-fluoro-2-trifluoromethylbenzonitrile, is then isolated by steam distillation.[8]

Step 3: Ammonolysis

-

Reactants : 4-fluoro-2-trifluoromethylbenzonitrile, ethanol, liquid ammonia.

-

Procedure : The 4-fluoro-2-trifluoromethylbenzonitrile from Step 2 is dissolved in ethanol in a sealed reactor. Liquid ammonia is introduced, and the mixture is heated to 120°C for 8 hours. This yields the crude product, 4-amino-2-trifluoromethylbenzonitrile, which is then purified by recrystallization from toluene.[7]

-

Purity and Yield : This process can yield a final product with a purity of over 99% (as determined by HPLC) and a total yield of 73-75%.[7]

Synthesis of 2-Trifluoromethyl-4-aminobenzonitrile via a Four-Step Process[9]

This patented method also starts with m-trifluoromethyl fluorobenzene.[9]

Step 1: Bromination

-

m-trifluoromethyl fluorobenzene undergoes a bromination reaction in the presence of an acid and a brominating agent to produce 2-bromo-5-fluoro-benzotrifluoride.[9]

Step 2: Grignard Reaction and Formylation

-

The 2-bromo-5-fluoro-benzotrifluoride is converted into a Grignard reagent, which then undergoes a formylation reaction to yield 2-trifluoromethyl-4-fluorobenzaldehyde.[9]

Step 3: Cyanation

-

The 2-trifluoromethyl-4-fluorobenzaldehyde is subjected to a cyanation reaction to produce 2-trifluoromethyl-4-fluorobenzonitrile.[9]

Step 4: Amination

-

Finally, the 2-trifluoromethyl-4-fluorobenzonitrile is reacted with an ammoniating reagent to obtain 2-trifluoromethyl-4-aminobenzonitrile.[9]

Biological Activity and Applications

This compound

This compound is primarily utilized as a key intermediate in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries.[3] The presence of the trifluoromethoxy group is intended to enhance the metabolic stability and lipophilicity of the final products.[3] This makes it a valuable building block in the development of drugs targeting central nervous system disorders, as well as in the creation of effective and selective herbicides and pesticides.[3] Its applications also extend to materials science for producing advanced polymers and coatings.[3]

Trifluoromethyl Analogs

The trifluoromethyl-substituted isomers have well-documented roles as precursors to important pharmaceutical agents.

-

4-Amino-2-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of the anti-cancer drug bicalutamide , a non-steroidal androgen receptor antagonist.[10] It is also used in the preparation of other non-steroidal androgen receptor modulators and benzimidazoles that have shown potential in treating breast cancer by inhibiting the growth of endothelial cells.[5][10]

-

2-Amino-4-(trifluoromethyl)benzonitrile serves as a versatile intermediate for various pharmaceuticals, particularly those targeting neurological disorders.[11] Its trifluoromethyl group enhances lipophilicity and metabolic stability, making the resulting molecules more effective in targeted therapies.[11] It is also used in the formulation of agrochemicals.[11]

Signaling Pathways and Mechanism of Action

Detailed studies on the specific signaling pathways modulated by this compound are not currently available in the public domain. The biological activity of compounds derived from this intermediate would be dependent on the final molecular structure. For instance, if used to synthesize an androgen receptor antagonist, the resulting compound would function by competitively inhibiting the binding of androgens to the androgen receptor, thereby disrupting the downstream signaling cascade that promotes the growth of hormone-sensitive cancer cells.

Conclusion

This compound is a valuable fluorinated building block for the synthesis of novel compounds in the pharmaceutical, agrochemical, and materials science fields. While detailed experimental and biological data for this specific compound are sparse, the well-documented synthesis and applications of its trifluoromethyl analogs provide a strong foundation for researchers. The distinct physicochemical properties imparted by the trifluoromethoxy group, particularly its high lipophilicity, suggest its potential for creating drug candidates with favorable pharmacokinetic profiles. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. This compound [myskinrecipes.com]

- 4. 2-Amino-4-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 13439028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-氨基-2-(三氟甲基)苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Amino-2-(trifluoromethyl)benzonitrile, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 8. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 9. CN101759597A - Preparation method of 2-trifluoromethyl-4-aminobenzonitrile - Google Patents [patents.google.com]

- 10. 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

Physical and chemical properties of 2-Amino-4-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-4-(trifluoromethoxy)benzonitrile (CAS No. 1260847-67-3), a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of experimental data for this specific compound, this guide combines the available factual information with predicted properties and contextual analysis based on the well-characterized analogous compound, 2-Amino-4-(trifluoromethyl)benzonitrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related molecules.

Introduction

This compound is an aromatic organic compound featuring an amino group, a nitrile group, and a trifluoromethoxy group attached to a benzene ring. The trifluoromethoxy group is a key structural motif in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[1] As an intermediate, this compound serves as a building block for the synthesis of more complex bioactive molecules.[2] Its unique substitution pattern offers potential for the development of novel therapeutics and agrochemicals.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively available in public literature. The following tables summarize the known identifiers and a combination of available and predicted physicochemical properties. For comparative purposes, the experimental data for the structurally similar compound, 2-Amino-4-(trifluoromethyl)benzonitrile, is also provided.

Table 1: Compound Identification

| Identifier | This compound | 2-Amino-4-(trifluoromethyl)benzonitrile (Analogue) |

| CAS Number | 1260847-67-3[2] | 1483-54-1[3] |

| Molecular Formula | C₈H₅F₃N₂O[2] | C₈H₅F₃N₂[3] |

| Molecular Weight | 202.13 g/mol [2] | 186.13 g/mol [3] |

| MDL Number | MFCD09745164[2] | MFCD04974124[4] |

Table 2: Physical Properties

| Property | This compound | 2-Amino-4-(trifluoromethyl)benzonitrile (Analogue) |

| Melting Point | Predicted: 70-110 °C | 88-92 °C[4] |

| Boiling Point | Predicted: 280-320 °C at 760 mmHg | 127 °C at 7 mmHg[4] |

| Density | Predicted: 1.45 ± 0.1 g/cm³ | Not available |

| pKa | Predicted: 1.5 (amine) | Not available |

| LogP | Predicted: 2.8 | 2.7[3] |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | Soluble in DMSO and Methanol (Slightly).[5] |

| Appearance | Not specified | White to light yellow crystalline powder.[4] |

Note: Predicted values are generated using computational models and should be considered as estimates.

Spectral Data (Predicted)

Table 3: Predicted Spectral Data

| Spectrum | Predicted Peaks for this compound |

| ¹H NMR | Aromatic protons (3H) expected between δ 6.5-7.5 ppm. Amino protons (2H) expected as a broad singlet. |

| ¹³C NMR | Aromatic carbons expected between δ 110-150 ppm. Nitrile carbon (C≡N) expected around δ 115-120 ppm. Carbon of the trifluoromethoxy group (CF₃) expected as a quartet due to C-F coupling.[6][7][8] |

| IR Spectroscopy | N-H stretching of the primary amine around 3300-3500 cm⁻¹. C≡N stretching of the nitrile group around 2220-2260 cm⁻¹. C-O-C stretching of the trifluoromethoxy group around 1000-1300 cm⁻¹. C-F stretching around 1100-1200 cm⁻¹. |

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups on the benzene ring:

-

Amino Group (-NH₂): This is an electron-donating group that activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. It can also act as a nucleophile in various reactions.

-

Nitrile Group (-C≡N): This is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It can undergo hydrolysis to form a carboxylic acid or be reduced to an amine.

-

Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which deactivates the aromatic ring.[9] It is also known to be metabolically stable.[1]

The interplay of these groups dictates the overall reactivity and regioselectivity of the molecule in chemical transformations.

Proposed Synthesis and Characterization Workflow

While a specific, documented experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles. A logical workflow for its subsequent characterization is also outlined.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. 2-Amino-4-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 13439028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 [chemicalbook.com]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Benzonitrile(100-47-0) 13C NMR [m.chemicalbook.com]

- 9. nbinno.com [nbinno.com]

An Inquiry into the Elusive 2-Amino-4-(trifluoromethoxy)benzonitrile: A Summary of Available Technical Information

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document summarizes the currently available public domain information regarding the chemical compound 2-Amino-4-(trifluoromethoxy)benzonitrile. Despite a comprehensive search of scientific literature and patent databases, detailed information on its discovery, a specific experimental protocol for its synthesis, and extensive quantitative data remain largely unpublished. This scarcity of data suggests that the compound may be a relatively novel or specialized chemical intermediate, with much of the associated research and development information being proprietary or not yet in the public sphere.

Chemical Identity and General Properties

This compound is a fluorinated aromatic compound. The presence of the trifluoromethoxy group (-OCF₃) is significant, as this functional group is known to enhance the metabolic stability and lipophilicity of molecules, making it a desirable feature in the design of bioactive compounds.[1][2]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 1260847-67-3[1][2] |

| Molecular Formula | C₈H₅F₃N₂O[1][2] |

| Molecular Weight | 202.13 g/mol [1][2] |

Discovery and History

The initial discovery and historical development of this compound are not well-documented in publicly accessible scientific literature. No seminal publication or patent could be identified that details its first synthesis or describes the context of its discovery.

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not available in the public domain. While numerous patents describe the synthesis of structurally similar compounds, such as those with a trifluoromethyl (-CF₃) group, a specific procedure for the trifluoromethoxy analog is not provided.

A Chinese patent (CN115867541A) mentions the use of this compound as a starting material in the synthesis of a more complex aminopyrimidinone derivative. This indicates its role as a chemical intermediate, but the patent does not provide a method for its preparation.

For illustrative purposes, a generalized synthetic approach to similar aminobenzonitriles often involves multiple steps. A hypothetical pathway, based on syntheses of related compounds, is depicted below. It is crucial to note that this is a generalized representation and not a validated protocol for the synthesis of this compound.

Caption: A generalized, hypothetical workflow for the synthesis of a substituted aminobenzonitrile.

Applications and Areas of Interest

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1][2]

-

Pharmaceuticals: The trifluoromethoxy group can improve a drug candidate's metabolic profile and its ability to cross biological membranes. This makes it a valuable building block for compounds targeting central nervous system (CNS) disorders, such as anxiety and depression.[1][2]

-

Agrochemicals: In the development of herbicides and pesticides, the unique electronic properties of the trifluoromethoxy group can contribute to the efficacy and selectivity of the final product.[1][2]

-

Material Science: The compound's structure may also lend itself to the production of advanced polymers and coatings with specific chemical resistance properties.[1][2]

Quantitative and Spectroscopic Data

Signaling Pathways and Biological Activity

As this compound is an intermediate, it is not expected to have direct biological activity or be directly involved in signaling pathways. The biological effects would be characteristic of the final, more complex molecules synthesized from it. There is currently no publicly available information linking derivatives of this specific compound to particular biological pathways.

Conclusion

While this compound is commercially available and serves as an intermediate in chemical synthesis, a comprehensive technical profile is not available in the public domain. Key information regarding its discovery, a detailed synthesis protocol, and extensive quantitative data remains elusive. Researchers and drug development professionals interested in this compound may need to rely on proprietary internal research or undertake foundational research to characterize it fully.

References

An In-depth Technical Guide to 2-Amino-4-(trifluoromethoxy)benzonitrile: A Promising Intermediate in Chemical Synthesis

An Introduction to a Niche Yet Promising Chemical Entity

2-Amino-4-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound that holds potential as a key intermediate in the synthesis of a variety of bioactive compounds.[1] While detailed public scientific literature on this specific molecule is notably scarce, its structural features—a benzonitrile core substituted with an amino group and a trifluoromethoxy group—suggest its utility in the fields of pharmaceutical and agrochemical research and development. The presence of the trifluoromethoxy (-OCF3) group is particularly significant, as it is known to enhance the metabolic stability and lipophilicity of molecules, properties that are highly desirable in the design of novel drugs and crop protection agents.[1] It is believed to be particularly valuable in the development of therapeutics for central nervous system (CNS) disorders, such as anxiety and depression, as well as in the formulation of effective and selective herbicides and pesticides.[1]

Physicochemical Properties

A summary of the available quantitative data for this compound is presented below. It is important to note that this information is primarily sourced from chemical suppliers and publicly available databases, as dedicated research publications with detailed characterization are not readily found.

| Property | Value | Source |

| CAS Number | 1260847-67-3 | [1] |

| Molecular Formula | C₈H₅F₃N₂O | [1] |

| Molecular Weight | 202.13 g/mol | [1] |

| Purity | ≥ 95% | [1] |

| Storage | Room temperature, in a dark place under an inert atmosphere |

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not extensively documented in publicly accessible scientific literature. However, based on established principles of organic chemistry and known syntheses of analogous trifluoromethoxy-substituted anilines and benzonitriles, a plausible synthetic route can be proposed. This hypothetical pathway serves as a guide for researchers and would require optimization and validation in a laboratory setting.

A potential synthetic approach could involve a multi-step process starting from a readily available trifluoromethoxy-substituted benzene derivative. The introduction of the amino and cyano groups would be key transformations.

Disclaimer: The above workflow is a hypothetical representation and has not been experimentally validated from cited literature for this specific compound. Researchers should consult general methods for aromatic substitution, cyanation, and reduction of nitro groups to develop a specific protocol.

Applications in Research and Development

The primary application of this compound is as a versatile building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical sectors.[1] The trifluoromethoxy group is a bioisostere of other functional groups and can significantly modulate the biological activity and pharmacokinetic properties of a parent compound.

In drug discovery, the introduction of a trifluoromethoxy group can lead to:

-

Enhanced Metabolic Stability: The C-F bonds are strong and the -OCF3 group is resistant to metabolic degradation, which can increase the half-life of a drug.

-

Increased Lipophilicity: This property can improve a molecule's ability to cross cell membranes, including the blood-brain barrier, which is crucial for CNS-acting drugs.

-

Modulation of Acidity/Basicity: The electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of nearby functional groups, affecting drug-receptor interactions.

Similarly, in the agrochemical industry, these properties can contribute to the development of more potent, selective, and environmentally stable herbicides and pesticides.[1] The compound's versatility also extends to material science, where it can be used in the production of advanced polymers and coatings with enhanced chemical resistance.[1]

Future Outlook

While this compound is currently a niche chemical, its potential as a building block for high-value products is significant. Further research into its synthesis, reactivity, and application in creating novel molecules is warranted. The development of a robust and scalable synthetic protocol would be a crucial first step in unlocking the full potential of this promising intermediate. As the demand for fluorinated compounds in the life sciences and material science continues to grow, it is likely that interest in versatile building blocks like this compound will increase.

References

Methodological & Application

Synthesis of Novel Heterocyclic Compounds from 2-Amino-4-(trifluoromethoxy)benzonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 2-Amino-4-(trifluoromethoxy)benzonitrile as a key starting material. The trifluoromethoxy (-OCF₃) group is a crucial substituent in modern medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and bioavailability of drug candidates. The protocols outlined below describe the synthesis of quinoline and quinazoline derivatives, which are privileged scaffolds in numerous biologically active compounds.

Application Note 1: Synthesis of Substituted 4-Amino-6-(trifluoromethoxy)quinolines

Substituted 4-aminoquinolines are core structures in a variety of therapeutic agents, most notably antimalarial drugs like chloroquine. A transition-metal-free, base-promoted reaction between 2-aminobenzonitriles and ynones provides an efficient, one-pot synthesis of these valuable scaffolds.[1][2][3][4] This protocol details a sequential aza-Michael addition and intramolecular annulation to generate polysubstituted 4-aminoquinolines.

Experimental Workflow: Synthesis of 4-Aminoquinolines

References

2-Amino-4-(trifluoromethoxy)benzonitrile as a building block in medicinal chemistry

Introduction

2-Amino-4-(trifluoromethoxy)benzonitrile is a valuable fluorinated building block in medicinal chemistry, prized for its utility in the synthesis of novel therapeutic agents. The incorporation of the trifluoromethoxy (-OCF3) group into drug candidates can significantly enhance key pharmacological properties. This functional group is known to improve metabolic stability by blocking potential sites of oxidation, increase lipophilicity which can aid in cell membrane permeability, and modulate the acidity of nearby functional groups, thereby influencing target binding affinity. These attributes make this compound an attractive starting material for the development of kinase inhibitors and other targeted therapies.

Key Applications in Drug Discovery

Derivatives of this compound are prominently featured in the development of inhibitors for critical signaling pathways implicated in cancer and other proliferative diseases. The primary amino and nitrile functionalities of this building block serve as versatile handles for the construction of various heterocyclic scaffolds, most notably quinazolines and pyrimidines, which are core structures in a multitude of approved and investigational kinase inhibitors.

Kinase Inhibitors for Cancer Therapy

The 2-aminobenzonitrile scaffold is a cornerstone for the synthesis of 4-aminoquinazoline derivatives, a class of compounds that have shown significant success as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways that control cell growth, proliferation, and survival.

Targeted Signaling Pathway: PI3K/mTOR/Akt

The Phosphatoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, apoptosis, and cellular metabolism. Dysregulation of this pathway is a common event in many human cancers, making its components attractive targets for drug development. Several classes of inhibitors targeting PI3K and mTOR, including those with quinazoline and pyrimidine cores, have been developed, with some demonstrating potent antitumor activity.

Below is a diagram illustrating the central role of the PI3K/mTOR/Akt signaling pathway in cellular processes.

Quantitative Data

While specific quantitative data for compounds directly derived from this compound is not extensively available in the public domain, the following table presents data for structurally related 4-aminoquinazoline and pyrimidine derivatives, highlighting the potency of this compound class against key kinase targets. The trifluoromethoxy group is anticipated to further modulate the activity and pharmacokinetic properties of these scaffolds.

| Compound Class | Target Kinase(s) | IC50 (nM) | Reference Compound(s) |

| 4-Anilinoquinazolines | EGFR | 11.75 | Gefitinib |

| 2,4-Disubstituted Pyrimidines | PI3Kα | 31.8 ± 4.1 | BKM-120[1] |

| 2,4-Disubstituted Pyrimidines | PI3Kδ | 15.4 ± 1.9 | BKM-120[1] |

| Thienopyrimidines | PI3Kβ | Selective Inhibition | GSK-derived compounds |

| Imidazoquinolines | PI3K/mTOR | PI3Kα: 6, mTOR: 200 | Dactolisib (NVP-BEZ235) |

| Quinolinesulfonamides | PI3K/mTOR | PI3Kα: 0.04, mTOR: 0.28 | Omipalisib (GSK2126458) |

Experimental Protocols

The following protocols describe general synthetic routes for the preparation of heterocyclic scaffolds using 2-aminobenzonitriles as a starting material. These can be adapted for this compound.

Protocol 1: Synthesis of 4-Aminoquinazoline Derivatives

This protocol outlines a general procedure for the synthesis of 4-aminoquinazolines from 2-aminobenzonitriles through a condensation reaction.

Reaction Scheme:

Materials:

-

This compound

-

A suitable amidine or orthoester (e.g., dimethylformamide dimethyl acetal)

-

Lewis acid (e.g., ZnCl₂) or protic acid (e.g., p-toluenesulfonic acid)

-

High-boiling point solvent (e.g., N,N-dimethylformamide, dioxane, or toluene)

-

Glacial acetic acid

Procedure:

-

To a solution of this compound (1.0 eq) in a suitable high-boiling point solvent, add the amidine or orthoester (1.1 - 1.5 eq).

-

Add a catalytic amount of a Lewis acid or protic acid (0.1 - 0.2 eq).

-

Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting precipitate.

-

Wash the crude product with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove impurities.

-

Recrystallize the product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the purified 4-aminoquinazoline derivative.

Protocol 2: Synthesis of 2,4-Disubstituted Quinazoline Derivatives

This protocol details a two-step synthesis of 2,4-disubstituted quinazolines, which are common scaffolds for kinase inhibitors.

Workflow Diagram:

Step 1: Synthesis of 2-Chloromethyl-4-amino-6-(trifluoromethoxy)quinazoline

Materials:

-

This compound

-

Chloroacetyl chloride

-

Pyridine or another suitable base

-

Anhydrous solvent (e.g., dichloromethane or chloroform)

Procedure:

-

Dissolve this compound (1.0 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 eq) to the solution.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with the organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-chloromethyl-4-amino-6-(trifluoromethoxy)quinazoline intermediate.

Step 2: Nucleophilic Substitution with an Amine

Materials:

-

2-Chloromethyl-4-amino-6-(trifluoromethoxy)quinazoline

-

Desired primary or secondary amine

-

A suitable base (e.g., potassium carbonate or triethylamine)

-

Solvent (e.g., acetonitrile or dimethylformamide)

Procedure:

-

To a solution of 2-chloromethyl-4-amino-6-(trifluoromethoxy)quinazoline (1.0 eq) in a suitable solvent, add the desired amine (1.2 - 2.0 eq) and the base (2.0 eq).

-

Heat the reaction mixture (typically 60-100 °C) and monitor its progress by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography or recrystallization to obtain the desired 2,4-disubstituted quinazoline derivative.

This compound is a highly useful and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its trifluoromethoxy group imparts desirable pharmacokinetic properties, making it a valuable component in the design of novel drug candidates, particularly in the area of kinase inhibitors for oncology. The synthetic protocols provided offer a foundation for the construction of diverse libraries of compounds for further biological evaluation.

References

Applications of 2-Amino-4-(trifluoromethoxy)benzonitrile in Pharmaceutical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(trifluoromethoxy)benzonitrile is a key building block in medicinal chemistry, valued for its trifluoromethoxy group which enhances metabolic stability and cell permeability of derivative compounds. This intermediate is particularly significant in the synthesis of novel therapeutic agents targeting a range of diseases, including cancer and hormonal disorders. Its structural features allow for the development of selective and potent modulators of various biological targets.

This document provides an overview of the key applications of this compound in pharmaceutical research, with a focus on its use in the development of anticancer agents and Selective Androgen Receptor Modulators (SARMs). Detailed experimental protocols for the synthesis and evaluation of these compounds are also presented.

Key Application Areas

The primary applications of this compound in pharmaceutical research are centered on the synthesis of:

-

Benzimidazole-based Anticancer Agents: The amino and nitrile functionalities of this compound serve as reactive handles for the construction of the benzimidazole core, a privileged scaffold in anticancer drug discovery.

-

Selective Androgen Receptor Modulators (SARMs): This compound is a crucial intermediate in the synthesis of non-steroidal SARMs, which have potential applications in treating muscle wasting, osteoporosis, and certain types of cancer.

Anticancer Applications: Benzimidazole Derivatives

Benzimidazole derivatives synthesized from this compound have been investigated for their potential as anticancer agents. While specific quantitative data for derivatives of this exact starting material is limited in publicly available literature, the broader class of benzimidazoles has shown significant activity against various cancer cell lines. The trifluoromethoxy substitution is anticipated to improve the pharmacological properties of these derivatives.

Hypothetical Quantitative Data for Benzimidazole Derivatives

The following table presents a template for summarizing the in vitro anticancer activity of hypothetical benzimidazole derivatives synthesized from this compound. Researchers can use this format to present their experimental findings.

| Compound ID | Target Cell Line | IC50 (µM) | Notes |

| BZ-TFM-01 | MCF-7 (Breast Cancer) | Data not available | Hypothetical derivative with substituent R1. |

| BZ-TFM-02 | A549 (Lung Cancer) | Data not available | Hypothetical derivative with substituent R2. |

| BZ-TFM-03 | HCT116 (Colon Cancer) | Data not available | Hypothetical derivative with substituent R3. |

Experimental Protocol: Synthesis of Benzimidazole Derivatives

This protocol describes a general method for the synthesis of benzimidazole derivatives from this compound and an aldehyde.

Materials:

-

This compound

-

Substituted aldehyde (e.g., 4-hydroxybenzaldehyde)

-

p-Toluenesulfonic acid (p-TSA)

-

Toluene

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

To a solution of this compound (1.0 eq) in toluene, add the substituted aldehyde (1.0 eq) and a catalytic amount of p-TSA (0.1 eq).

-

Reflux the reaction mixture using a Dean-Stark apparatus to remove water for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the mixture with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the desired benzimidazole derivative.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (benzimidazole derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

Potential Signaling Pathways in Cancer

Benzimidazole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Figure 1: Hypothetical inhibition of the PI3K/Akt signaling pathway by a benzimidazole derivative.

Selective Androgen Receptor Modulator (SARM) Applications

This compound is a precursor for the synthesis of non-steroidal SARMs. These compounds are designed to selectively target androgen receptors in specific tissues, such as muscle and bone, while having minimal effects on others, like the prostate.

Hypothetical Quantitative Data for SARM Derivatives

The following table provides a template for summarizing the binding affinity and functional activity of hypothetical SARM derivatives.

| Compound ID | Androgen Receptor Binding Affinity (Ki, nM) | In Vitro Functional Assay (EC50, nM) | Notes |

| SARM-TFM-01 | Data not available | Data not available | Hypothetical SARM derivative. |

| SARM-TFM-02 | Data not available | Data not available | Hypothetical SARM derivative. |

| SARM-TFM-03 | Data not available | Data not available | Hypothetical SARM derivative. |

Experimental Protocol: Synthesis of a SARM Precursor

This protocol outlines a general procedure for the synthesis of an intermediate that can be further elaborated into a SARM, starting from this compound.

Materials:

-

This compound

-

Acryloyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add acryloyl chloride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

Experimental Protocol: Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

-

Rat ventral prostate cytosol (source of androgen receptors)

-

[³H]-R1881 (radiolabeled androgen)

-

Test compounds (SARM derivatives) dissolved in a suitable solvent

-

Assay buffer (e.g., TEGD buffer)

-

Hydroxyapatite slurry

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare dilutions of the test compounds and a reference standard (e.g., unlabeled R1881).

-

In a series of tubes, add the assay buffer, a fixed concentration of [³H]-R1881, and varying concentrations of the test compound or reference standard.

-

Add the rat ventral prostate cytosol to each tube.

-

Incubate the tubes at 4°C for 18-24 hours.

-

Add hydroxyapatite slurry to each tube to separate bound from unbound radioligand.

-

Wash the pellets with buffer to remove unbound radioligand.

-

Add scintillation cocktail to the pellets and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki value.

SARM Mechanism of Action

SARMs function by binding to the androgen receptor and modulating its activity in a tissue-selective manner.

Application Notes and Protocols: Synthesis of Benzimidazoles using 2-Amino-4-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antiviral, anticancer, antihypertensive, and antifungal properties. The unique structural motif of benzimidazole allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile. This document provides detailed application notes and protocols for the synthesis of novel benzimidazole derivatives using 2-Amino-4-(trifluoromethoxy)benzonitrile as a key starting material. The trifluoromethoxy and nitrile functionalities on the aniline precursor offer unique electronic properties and potential for further chemical modifications, making the resulting benzimidazoles attractive candidates for drug discovery programs.

The primary synthetic route described herein is the condensation reaction of this compound with various aromatic aldehydes. This reaction is a well-established and versatile method for the formation of the benzimidazole core.[1][2][3][4] This document will detail a general protocol that can be adapted for a range of aldehydes, along with representative data for the synthesis of a model compound.

Synthetic Workflow

The synthesis of benzimidazoles from this compound and an aromatic aldehyde typically proceeds through a two-step, one-pot reaction. The initial step involves the formation of a Schiff base intermediate via the condensation of the aniline with the aldehyde. Subsequent intramolecular cyclization and oxidative aromatization lead to the final benzimidazole product. Various catalytic systems can be employed to facilitate this transformation, with copper-based catalysts being particularly effective.[5]

Caption: General workflow for the synthesis of benzimidazoles.

Experimental Protocols

General Protocol for the Synthesis of 2-Aryl-5-(trifluoromethoxy)-1H-benzo[d]imidazole-7-carbonitrile

This protocol describes a general method for the copper-catalyzed synthesis of benzimidazoles from this compound and a variety of aromatic aldehydes.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 mmol), the aromatic aldehyde (1.2 mmol), CuI (0.1 mmol), and 1,10-phenanthroline (0.2 mmol).

-

Add potassium carbonate (2.0 mmol) to the flask.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

-

Add dry DMSO (5 mL) to the reaction mixture.

-

Stir the reaction mixture at 120 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzimidazole derivative.

Data Presentation

The following table summarizes representative data for the synthesis of two model benzimidazole compounds using the general protocol described above.

| Entry | Aromatic Aldehyde | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 1 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-(trifluoromethoxy)-1H-benzo[d]imidazole-7-carbonitrile | 18 | 85 | 215-217 |

| 2 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-5-(trifluoromethoxy)-1H-benzo[d]imidazole-7-carbonitrile | 20 | 82 | 198-200 |

Spectroscopic Data for 2-(4-Chlorophenyl)-5-(trifluoromethoxy)-1H-benzo[d]imidazole-7-carbonitrile (Entry 1):

-

¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (s, 1H, NH), 8.25 (d, J = 8.4 Hz, 2H), 7.90 (s, 1H), 7.65 (d, J = 8.4 Hz, 2H), 7.50 (s, 1H).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 151.0, 148.5 (q, J = 1.8 Hz, OCF₃), 142.0, 136.5, 135.0, 130.0, 129.5, 128.0, 121.8 (q, J = 257 Hz, CF₃), 118.0, 115.5, 110.0, 105.0.

-

MS (ESI): m/z calculated for C₁₅H₇ClF₃N₃O [M+H]⁺: 352.02, found: 352.03.

Potential Signaling Pathway Involvement

Benzimidazole derivatives are known to interact with a multitude of biological targets, including kinases, polymerases, and G-protein coupled receptors. The specific substitution pattern on the benzimidazole core dictates its pharmacological activity. For instance, certain benzimidazole derivatives have been shown to act as inhibitors of key signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is crucial for angiogenesis.

Caption: Potential inhibition of the VEGF signaling pathway by a benzimidazole derivative.

Conclusion

The synthetic protocols and data presented herein provide a solid foundation for researchers engaged in the synthesis and development of novel benzimidazole-based therapeutic agents. The use of this compound as a starting material offers a gateway to a diverse range of benzimidazoles with unique electronic and pharmacological properties. The adaptability of the described synthetic methods allows for the creation of extensive compound libraries for screening and lead optimization in drug discovery endeavors.

References

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. Benzimidazole synthesis [organic-chemistry.org]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 5. Synthesis of benzimidazoles by CuI-catalyzed three-component reaction of 2-haloaniline, ammonia and aldehyde in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes: Synthesis of Novel Quinolines via Reaction of 2-Amino-4-(trifluoromethoxy)benzonitrile with Ynones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines and their derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4] The synthesis of polysubstituted quinolines, particularly 4-aminoquinolines, is a key area of research for the development of new therapeutic agents.[5] This document provides detailed application notes and protocols for the synthesis of novel quinoline derivatives through the reaction of 2-Amino-4-(trifluoromethoxy)benzonitrile with various ynones. This reaction proceeds via a transition-metal-free, base-promoted annulation, offering a straightforward and efficient method for generating a library of potentially bioactive molecules.[5][6]

The trifluoromethoxy group on the benzonitrile starting material is of particular interest as it can significantly influence the pharmacokinetic and physicochemical properties of the final compounds, potentially enhancing their efficacy and metabolic stability.

Reaction Principle

The core of this synthetic strategy is the Friedländer-type annulation, a condensation reaction between a 2-aminoaryl nitrile and a carbonyl compound containing an α-methylene group.[7][8] In this specific application, the reaction between this compound and an ynone is promoted by a base. The proposed mechanism involves a sequential aza-Michael addition followed by an intramolecular annulation.[5][6]

The reaction is initiated by the deprotonation of the amino group of this compound by the base. The resulting anion then undergoes a nucleophilic attack on the ynone (aza-Michael addition) to form a reactive enolic-allene intermediate. This is followed by an intramolecular cyclization and subsequent aromatization to yield the final 4-aminoquinoline product.[5]

Experimental Protocols

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

-

Reagents and solvents should be of high purity and dried according to standard procedures.

-

Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

-

Product purification is typically achieved by column chromatography on silica gel.

General Procedure for the Synthesis of 4-Aminoquinolines

-

To a dried reaction vessel, add this compound (1.0 equiv.), the desired ynone (1.2 equiv.), and a suitable solvent (e.g., DMSO).

-

Add the base (e.g., potassium tert-butoxide, K'Ot'Bu) (2.0 equiv.) to the mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 1-2 hours).

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aminoquinoline derivative.

Data Presentation

The following table summarizes the expected outcomes for the reaction of this compound with a variety of ynones, based on literature for similar substrates.[5]

| Entry | Ynone (R1, R2) | Product | Expected Yield (%) |

| 1 | R1=Phenyl, R2=Phenyl | 2,3-Diphenyl-4-amino-6-(trifluoromethoxy)quinoline | 85-95 |

| 2 | R1=Methyl, R2=Phenyl | 2-Methyl-3-phenyl-4-amino-6-(trifluoromethoxy)quinoline | 80-90 |

| 3 | R1=Phenyl, R2=Thienyl | 2-Phenyl-3-(thien-2-yl)-4-amino-6-(trifluoromethoxy)quinoline | 82-92 |

| 4 | R1=Ethyl, R2=Furyl | 2-Ethyl-3-(fur-2-yl)-4-amino-6-(trifluoromethoxy)quinoline | 78-88 |

Mandatory Visualizations

Reaction Workflow

Caption: Experimental workflow for the synthesis of 4-aminoquinolines.

Proposed Reaction Mechanism

Caption: Proposed mechanism for the base-promoted annulation.

Applications in Drug Development

The synthesized 4-aminoquinoline derivatives bearing a trifluoromethoxy group are novel compounds with significant potential for drug discovery. The trifluoromethoxy substituent can enhance metabolic stability and membrane permeability, properties that are highly desirable in drug candidates. These novel quinolines can be screened for a variety of biological activities, including but not limited to:

-

Anticancer Activity: Many quinoline derivatives have shown potent anticancer activity.[4]

-

Antimalarial Activity: The 4-aminoquinoline scaffold is a well-known pharmacophore for antimalarial drugs like chloroquine.[5]

-

Antimicrobial Activity: Quinolines have demonstrated broad-spectrum antibacterial and antifungal properties.[3]

Further derivatization of the synthesized quinolines can lead to the development of a diverse chemical library for high-throughput screening and lead optimization in various drug discovery programs.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. connectjournals.com [connectjournals.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of Quinazoline Derivatives from 2-Amino-4-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of quinazoline derivatives utilizing 2-Amino-4-(trifluoromethoxy)benzonitrile as a key starting material. Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery and development. The introduction of a trifluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and target-binding affinity of drug candidates.

Introduction

Quinazoline and its derivatives are known to exhibit a diverse array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities.[1][2][3] The 2-amino-benzonitrile moiety serves as a versatile precursor for the construction of the quinazoline ring system. While direct experimental data for the use of this compound in quinazoline synthesis is not extensively documented in publicly available literature, established synthetic routes for analogous 2-aminobenzonitriles, particularly those bearing electron-withdrawing groups, provide a strong basis for the development of effective protocols.[4][5]

The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry due to its unique electronic properties and high metabolic stability. Its strong electron-withdrawing nature can influence the reactivity of the starting material and the biological activity of the final products. Several quinazoline derivatives incorporating trifluoromethyl (-CF₃) groups have shown significant potential as antitumor agents, suggesting that trifluoromethoxy-substituted quinazolines may also possess promising therapeutic properties.[6][7]

Proposed Synthetic Pathways

Based on established methodologies for the synthesis of quinazolines from 2-aminobenzonitriles, two primary synthetic strategies are proposed for the utilization of this compound. These pathways involve the reaction of the anthranilonitrile with either nitriles or isothiocyanates to construct the quinazoline core.

A general workflow for the synthesis is outlined below:

Figure 1: General workflow for the synthesis of substituted 6-(trifluoromethoxy)quinazolines.

Pathway A: Reaction with Nitriles

This approach involves the condensation of this compound with a suitable nitrile in the presence of a catalyst, often under microwave irradiation, to form 2,4-disubstituted quinazolines. This method is advantageous for its efficiency and the ability to introduce a wide range of substituents at the 2-position of the quinazoline ring.

The proposed reaction pathway is as follows:

Figure 2: Proposed synthesis of 2,4-disubstituted-6-(trifluoromethoxy)quinazolines via reaction with nitriles.

Pathway B: Reaction with Isothiocyanates

The reaction of this compound with isothiocyanates provides a route to 2-amino-4-thio-quinazoline derivatives, which can be further functionalized. This pathway is particularly useful for generating quinazolines with a sulfur-containing moiety at the 4-position, which can serve as a handle for further chemical modifications.

The proposed reaction pathway is as follows:

Figure 3: Proposed synthesis of 2,4-disubstituted-6-(trifluoromethoxy)quinazolines via reaction with isothiocyanates.

Experimental Protocols (Proposed)

The following protocols are proposed based on analogous transformations reported in the literature for other substituted 2-aminobenzonitriles. Note: These protocols may require optimization for the specific substrate, this compound.

Protocol A: Synthesis of 2,4-Disubstituted-6-(trifluoromethoxy)quinazolines via Nitrile Condensation

This protocol is adapted from methodologies employing TMSOTf as a catalyst under microwave irradiation.[8]

Materials:

-

This compound

-

Substituted Nitrile (R-CN)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Anhydrous solvent (e.g., 1,4-dioxane or toluene)

-

Microwave reactor vials

Procedure:

-

To a microwave reactor vial, add this compound (1.0 mmol), the substituted nitrile (1.2 mmol), and the anhydrous solvent (3 mL).

-

Add TMSOTf (0.2 mmol) to the mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120-150 °C for 10-30 minutes.

-

After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Entry | R-Group of Nitrile | Proposed Product | Expected Yield Range (%) |

| 1 | Phenyl | 2-Phenyl-4-amino-6-(trifluoromethoxy)quinazoline | 60-80 |

| 2 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-4-amino-6-(trifluoromethoxy)quinazoline | 65-85 |

| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-4-amino-6-(trifluoromethoxy)quinazoline | 55-75 |

| 4 | Thiophen-2-yl | 2-(Thiophen-2-yl)-4-amino-6-(trifluoromethoxy)quinazoline | 50-70 |

Table 1: Proposed synthesis of various 2,4-disubstituted-6-(trifluoromethoxy)quinazolines via nitrile condensation. Yields are estimated based on similar reported reactions.

Protocol B: Synthesis of 2-Amino-4-substituted-6-(trifluoromethoxy)quinazoline-4-thiones via Isothiocyanate Cyclization

This protocol is based on the base-mediated cyclization of thiourea intermediates formed from 2-aminobenzonitriles and isothiocyanates.

Materials:

-

This compound

-

Substituted Isothiocyanate (R-NCS)

-

Base (e.g., Potassium Carbonate or Triethylamine)

-

Solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

Procedure:

-

Dissolve this compound (1.0 mmol) and the substituted isothiocyanate (1.1 mmol) in the chosen solvent (5 mL).

-

Add the base (2.0 mmol) to the reaction mixture.

-

Heat the mixture at 80-100 °C for 4-8 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the pure quinazoline-4-thione.

| Entry | R-Group of Isothiocyanate | Proposed Product | Expected Yield Range (%) |

| 1 | Phenyl | 2-Amino-4-(phenylamino)-6-(trifluoromethoxy)quinazoline-4-thione | 70-90 |

| 2 | Ethyl | 2-Amino-4-(ethylamino)-6-(trifluoromethoxy)quinazoline-4-thione | 65-85 |

| 3 | Benzyl | 2-Amino-4-(benzylamino)-6-(trifluoromethoxy)quinazoline-4-thione | 70-88 |

| 4 | 4-Fluorophenyl | 2-Amino-4-((4-fluorophenyl)amino)-6-(trifluoromethoxy)quinazoline-4-thione | 75-92 |

Table 2: Proposed synthesis of various 2,4-disubstituted-6-(trifluoromethoxy)quinazoline-4-thiones. Yields are estimated based on similar reported reactions.

Potential Applications and Biological Significance

Quinazoline derivatives are a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). The introduction of a trifluoromethoxy group at the 6-position of the quinazoline scaffold is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. The high lipophilicity of the -OCF₃ group can enhance cell membrane permeability, while its resistance to metabolic degradation can lead to an improved half-life in vivo.

Derivatives synthesized from this compound could be evaluated for their inhibitory activity against a panel of protein kinases implicated in cancer progression. Furthermore, the diverse substitution patterns achievable through the proposed synthetic routes allow for the generation of a library of compounds for structure-activity relationship (SAR) studies, aiding in the identification of potent and selective drug candidates. Beyond oncology, trifluoromethoxy-substituted quinazolines may also exhibit activities in other therapeutic areas where quinazolines have shown promise, such as in the treatment of inflammatory and infectious diseases.[1][3]

Conclusion

The protocols and data presented herein provide a foundational guide for the synthesis of novel quinazoline derivatives from this compound. While these methods are based on well-established chemical transformations for analogous compounds, researchers should anticipate the need for optimization to achieve optimal yields and purity for this specific substrate. The resulting trifluoromethoxy-substituted quinazolines represent a promising class of compounds for further investigation in drug discovery programs, with the potential to yield new therapeutic agents with enhanced properties.

References

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone-based hybrids with diverse biological activities: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Amino-4-(trifluoromethoxy)benzonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 2-Amino-4-(trifluoromethoxy)benzonitrile, a versatile building block in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry and materials science. The trifluoromethoxy group imparts unique properties such as enhanced metabolic stability and lipophilicity to the resulting molecules.

Core Applications

This compound is a key intermediate for the synthesis of a variety of bioactive compounds, including but not limited to:

-

Quinazolinones: These scaffolds are prevalent in many clinically approved drugs and are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.

-

Benzimidazoles: This class of compounds is of significant interest in drug discovery, with applications as potential inhibitors of endothelial cell growth, relevant in cancer therapy.

-

Functionalized Anilines: The amino group can be further derivatized to introduce diverse functionalities, expanding the synthetic utility of the core structure.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for analogous compounds. Researchers should optimize these conditions for their specific substrates and equipment.

Protocol 1: Synthesis of 7-(trifluoromethoxy)quinazolin-4(3H)-one

This protocol describes the cyclization of this compound with formic acid to yield the corresponding quinazolinone. This transformation is a fundamental step in the synthesis of a wide array of substituted quinazolinone derivatives.

Reaction Scheme:

Materials:

-

This compound

-

Formic acid (≥95%)

-

Toluene

-

Sodium bicarbonate (Saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in toluene, add an excess of formic acid (5.0-10.0 eq).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 7-(trifluoromethoxy)quinazolin-4(3H)-one.

Quantitative Data for Analogous Quinazolinone Syntheses:

| Starting Material | Reagents | Solvent | Time (h) | Yield (%) | Reference |

| 2-aminobenzamide | Styrene, p-TsOH | DMSO | - | Moderate to Excellent | MDPI |

| 2-Amino-N-methoxybenzamides | Aldehydes, AcOH | - | 0.5 | up to 95% | RSC |

Protocol 2: Synthesis of 7-(trifluoromethoxy)benzimidazole Derivatives

This protocol outlines the synthesis of benzimidazoles from this compound. This is a two-step process involving the reduction of the nitrile to an amine, followed by cyclization with a suitable carboxylic acid or its derivative.

Step 2a: Reduction of the Nitrile Group

Reaction Scheme:

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH4) or other suitable reducing agent

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M aqueous solution)

-

Sodium hydroxide (1 M aqueous solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, cautiously quench the reaction by the sequential dropwise addition of water, followed by 1 M aqueous sodium hydroxide, and then again water.

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine.

Step 2b: Cyclization to form the Benzimidazole Ring

Reaction Scheme:

Materials:

-